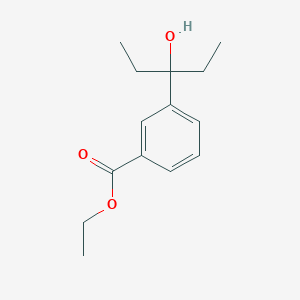

Ethyl 3-(3-hydroxypentan-3-yl)benzoate

Description

Ethyl 3-(3-hydroxypentan-3-yl)benzoate is an ester derivative of benzoic acid featuring a hydroxypentyl substituent at the 3-position of the aromatic ring. Its structure combines a polar hydroxyl group embedded in a branched pentyl chain with an ethyl ester moiety.

Properties

CAS No. |

673458-10-1 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 3-(3-hydroxypentan-3-yl)benzoate |

InChI |

InChI=1S/C14H20O3/c1-4-14(16,5-2)12-9-7-8-11(10-12)13(15)17-6-3/h7-10,16H,4-6H2,1-3H3 |

InChI Key |

DJHFFQWVXQQSQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC=CC(=C1)C(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-hydroxypentan-3-yl)benzoate typically involves the esterification of 3-(3-hydroxypentan-3-yl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-(3-hydroxypentan-3-yl)benzoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: Ethyl 3-(3-hydroxypentan-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and enzyme-catalyzed reactions. It also serves as a substrate in the investigation of metabolic pathways involving esters.

Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aromatic properties. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-hydroxypentan-3-yl)benzoate involves its hydrolysis to release 3-(3-hydroxypentan-3-yl)benzoic acid and ethanol. This hydrolysis can be catalyzed by esterases or acidic conditions. The released benzoic acid derivative can then interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)

- Structural Differences: I-6501 (from ) replaces the hydroxypentyl group with a pentylthio chain linked to a 3-methylisoxazole-amino group. The sulfur atom in the thioether enhances lipophilicity, while the isoxazole introduces heterocyclic aromaticity.

- Reactivity : The thioether in I-6501 may undergo oxidation to sulfoxides or sulfones, unlike the hydroxyl group in the target compound, which is more prone to hydrogen bonding and dehydration reactions.

Ethyl Benzoylacetate

- Structural Differences: Ethyl benzoylacetate () features a β-keto ester (3-oxo-3-phenylpropionate) instead of the hydroxypentyl group. The keto group increases electrophilicity, enabling keto-enol tautomerism and nucleophilic attacks.

- Physical Properties : The β-keto group lowers solubility in polar solvents compared to the hydroxypentyl substituent, which enhances hydrophilicity.

- Reactivity : Ethyl benzoylacetate participates in Claisen condensations, while the hydroxypentyl group in the target compound may undergo etherification or esterification .

Ethyl 4-(Dimethylamino)benzoate

- Structural Differences: This compound () has a dimethylamino group at the 4-position, which is a strong electron-donating substituent, compared to the 3-hydroxypentyl group in the target compound.

- Reactivity in Polymer Chemistry: The dimethylamino group acts as a co-initiator in resin cements, promoting radical polymerization. In contrast, the hydroxypentyl group may stabilize free radicals via hydrogen bonding but is less effective as an initiator.

- Performance: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems than methacrylate analogs, suggesting that substituent position (para vs. meta) critically influences polymerization efficiency .

Ethyl 3-Hydroxy-3-methylbutanoate

- Structural Differences: This compound () is a linear ester with a hydroxyl group on a butanoate backbone, lacking the aromatic ring.

- Thermodynamic Properties : Its lower molecular weight (146.18 g/mol vs. ~236 g/mol for the target compound) results in higher volatility. The hydroxypentyl group in the target compound likely increases boiling point and viscosity due to greater molecular size and hydrogen bonding .

Methyl Benzoate and Ethyl Acetate (Model Solvents)

- Solvent Behavior : Methyl benzoate () mimics PET’s polarity, while ethyl acetate represents PLA. The hydroxypentyl group in the target compound may enhance solubility in polar polymers like PLA due to hydrogen bonding, similar to ethyl acetate’s role .

Data Table: Key Properties of Ethyl 3-(3-Hydroxypentan-3-yl)benzoate and Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Reactivity Highlights |

|---|---|---|---|---|

| This compound | ~236 | Hydroxyl, ester | Moderate in polar solvents | Hydrogen bonding, ester hydrolysis |

| I-6501 | ~352 | Thioether, isoxazole, ester | Lipophilic | Oxidation, heterocyclic reactions |

| Ethyl benzoylacetate | 192.21 | β-Keto ester | Low polarity | Keto-enol tautomerism, condensations |

| Ethyl 4-(dimethylamino)benzoate | 193.24 | Dimethylamino, ester | High polarity | Radical initiation, polymerization |

| Ethyl 3-hydroxy-3-methylbutanoate | 146.18 | Hydroxyl, ester | High volatility | Esterification, dehydration |

Research Findings and Implications

- Synthetic Challenges: Analogous to ethyl 3-aminobenzoate derivatives (), protecting the hydroxyl group in the target compound may be necessary during synthesis to prevent unwanted side reactions like dehydration .

- Toxicity Considerations : Ethyl benzoate derivatives () generally exhibit low acute toxicity, but the hydroxypentyl group’s metabolic fate (e.g., oxidation to ketones) warrants further study .

- Polymer Applications : The hydroxypentyl group’s hydrogen-bonding capability could improve dye-polymer interactions in polyesters, akin to the solvatochromic effects observed in PLA/PET systems () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.